molecular formula C8H16N2O2 B1624999 Ethyl 2-(piperazin-2-yl)acetate CAS No. 226068-82-2

Ethyl 2-(piperazin-2-yl)acetate

Cat. No. B1624999
M. Wt: 172.22 g/mol
InChI Key: LPCVZQJECZADQY-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-2-yl)acetate is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 174.21 g/mol. This compound is commonly referred to as EPPA and is used in various scientific studies due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of Ethyl 2-(piperazin-2-yl)acetate is not well understood. However, it is believed to interact with various neurotransmitter receptors in the brain. This interaction leads to the modulation of neurotransmitter release and uptake, which can affect various physiological processes.

Biochemical And Physiological Effects

Ethyl 2-(piperazin-2-yl)acetate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, making it useful in the treatment of anxiety and sleep disorders. Additionally, it has been shown to have anticonvulsant properties, making it useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

The use of Ethyl 2-(piperazin-2-yl)acetate in lab experiments has several advantages. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in various scientific fields. However, its use is limited by its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of Ethyl 2-(piperazin-2-yl)acetate in scientific research. One potential application is in the development of new drugs for the treatment of anxiety, sleep disorders, and epilepsy. Additionally, it may have potential applications in the development of new materials and polymers due to its unique properties. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Conclusion
In conclusion, Ethyl 2-(piperazin-2-yl)acetate is a useful compound that has a wide range of applications in scientific research. Its unique properties and characteristics make it a valuable tool for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.

Scientific Research Applications

Ethyl 2-(piperazin-2-yl)acetate is widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various other organic compounds. Additionally, it is used as a reagent in the preparation of N-alkylpiperazine derivatives, which are used in the development of new drugs.

properties

IUPAC Name

ethyl 2-piperazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCVZQJECZADQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444291
Record name 2-Piperazineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-2-yl)acetate

CAS RN

226068-82-2
Record name 2-Piperazineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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